
3-((4-Phenylpiperazin-1-yl)methyl)benzoic acid
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Overview
Description
3-((4-Phenylpiperazin-1-yl)methyl)benzoic acid is a chemical compound with the molecular formula C18H20N2O2 It is a heterocyclic building block used primarily in research and development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Phenylpiperazin-1-yl)methyl)benzoic acid typically involves the reaction of 4-phenylpiperazine with a benzyl halide derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified by introducing various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-((4-Phenylpiperazin-1-yl)methyl)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Biological Studies: The compound is used to study receptor-ligand interactions and enzyme inhibition.
Industrial Applications: It serves as an intermediate in the synthesis of more complex chemical entities used in various industries.
Mechanism of Action
The mechanism of action of 3-((4-Phenylpiperazin-1-yl)methyl)benzoic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific receptor and pathway involved.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Used as an acetylcholinesterase inhibitor.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-phenyl-2H-chromen-2-one: Known for its antimicrobial activity.
Uniqueness
3-((4-Phenylpiperazin-1-yl)methyl)benzoic acid is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to similar compounds. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
3-[(4-phenylpiperazin-1-yl)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-18(22)16-6-4-5-15(13-16)14-19-9-11-20(12-10-19)17-7-2-1-3-8-17/h1-8,13H,9-12,14H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOBXFXVHFELAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)C(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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